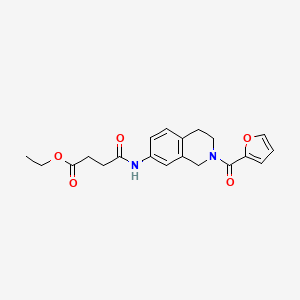

![molecular formula C10H10F2N2O2 B2930125 1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one CAS No. 1550059-18-1](/img/structure/B2930125.png)

1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

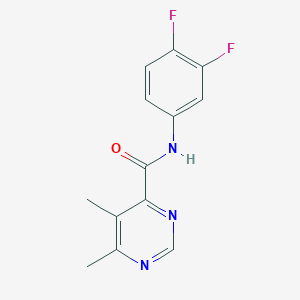

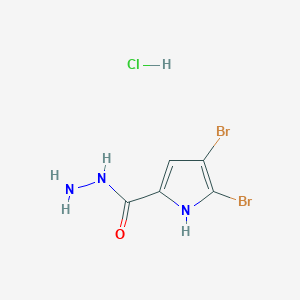

Synthesis and Stereochemistry

Imidazolidinones, including derivatives similar to "1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one", have been widely studied for their synthesis and stereochemical properties. For instance, imidazolidin-4-ones are known for their role in skeletal modifications of bioactive oligopeptides, serving as proline surrogates or protecting the N-terminal amino acid against hydrolysis by enzymes. The synthesis of imidazolidin-4-ones typically involves the reaction of alpha-aminoamide with a ketone or aldehyde, leading to imine formation and subsequent intramolecular cyclization. Research has shown that the formation of imidazolidin-4-one can be stereoselective, influenced by intramolecular hydrogen bonds in the presence of certain substituents (Ferraz et al., 2007).

Pharmacological Potential

Imidazolidinone derivatives exhibit a range of biological activities, making them of interest in pharmacological research. For example, certain imidazolidinones have shown potential as calcium antagonists with both calcium overload inhibition and antioxidant activities. The structure-activity relationships of these compounds suggest that the lipophilicity of the phenyl group and the length of alkyl chains play crucial roles in their activity. Moreover, the phenolic hydroxyl group is essential for antioxidant activity, indicating the potential of these derivatives in addressing oxidative stress-related conditions (Kato et al., 1999).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of imidazolidinone derivatives have been explored, with compounds exhibiting significant activities against various pathogens. New derivatives have been synthesized and evaluated for their antibacterial and antifungal efficacy, highlighting the versatility of imidazolidinones in developing new therapeutic agents. Such studies underscore the potential of these compounds in combating microbial infections and suggest avenues for further research into their mechanism of action and optimization for clinical use (Ammar et al., 2016).

Analytical and Biochemical Interactions

Imidazolidinone derivatives also play a role in analytical chemistry and biochemistry, particularly in studying protein interactions. The binding interactions between imidazolidinone compounds and proteins such as bovine serum albumin (BSA) have been investigated using techniques like fluorescence spectroscopy. These studies provide insights into the molecular basis of drug-protein interactions, which are crucial for understanding drug efficacy, distribution, and metabolism. Understanding these interactions is essential for drug design and development, demonstrating the broad applicability of imidazolidinone derivatives in scientific research (Jayabharathi et al., 2012).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N2O2/c11-9(12)16-8-3-1-7(2-4-8)14-6-5-13-10(14)15/h1-4,9H,5-6H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXDDMUFGMELHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=C(C=C2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2930043.png)

![N-(2,5-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2930047.png)

![3-chloro-2-[3-(4-methylphenyl)-2H-aziren-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2930048.png)

![N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2930050.png)

![2-(3-Hydroxypropyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2930051.png)

![N-cyclohexyl-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2930055.png)

![2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzamide](/img/structure/B2930057.png)

![N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2930063.png)